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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address high

background signals in Surface Plasmon Resonance (SPR) experiments.

Troubleshooting Guide
High background signal in SPR can manifest as a high baseline, significant non-specific

binding (NSB), or excessive bulk refractive index effects. Below are common questions and

answers to guide you through troubleshooting these issues.

Q1: What are the primary causes of a high and unstable baseline signal?

A high and unstable baseline, often observed as drift or noise, can obscure the binding signal

of interest. The primary causes include:

Improperly prepared running buffer: The presence of air bubbles, particulate matter, or

microbial growth in the buffer can lead to a noisy and drifting baseline.[1] It is crucial to use

freshly prepared, filtered (0.22 µm), and thoroughly degassed buffer.[1][2][3]

Contamination in the fluidics system: Residual proteins or other molecules from previous

experiments can leach into the buffer stream, causing baseline instability. Regular and

thorough cleaning of the SPR instrument's fluidics is essential.
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Issues with the sensor chip surface: The sensor surface may not be fully equilibrated or may

be unstable. Pre-conditioning the chip with several buffer cycles can help stabilize the

surface.[4] Inefficient regeneration can also lead to a buildup of material on the surface,

causing the baseline to drift.[4]

Temperature fluctuations: The SPR signal is sensitive to temperature changes. Ensure the

instrument and buffers are at a stable operating temperature.[2][5]

Q2: How can I identify and minimize non-specific binding (NSB)?

Non-specific binding occurs when the analyte interacts with the sensor surface or the

immobilized ligand in a non-intended manner, leading to an artificially high binding response.[4]

[6][7]

To identify NSB, perform a control experiment by injecting the analyte over a reference flow cell

where no ligand is immobilized or an irrelevant protein is immobilized.[4][8] A significant signal

in the reference channel indicates NSB to the sensor surface.

Strategies to minimize NSB include:

Optimizing the Running Buffer:

Increase Salt Concentration: For charge-based NSB, increasing the ionic strength of the

buffer (e.g., with NaCl up to 2 M) can shield electrostatic interactions.[7][8][9]

Add Surfactants: Non-ionic surfactants like Tween-20 (typically at 0.005-0.05%) can

reduce hydrophobic interactions.[6][7][9]

Include Blocking Agents: Adding bovine serum albumin (BSA) (0.1-1%) to the running

buffer can block non-specific sites on the sensor surface.[6][7][10]

Adjust pH: Modifying the buffer pH can alter the charge of the analyte or ligand, potentially

reducing electrostatic NSB.[7][10]

Modifying the Sensor Surface:
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Surface Blocking: After ligand immobilization, use a blocking agent like ethanolamine to

deactivate any remaining active esters on the surface.[2][4]

Change Sensor Chemistry: If NSB persists, consider a different sensor chip with a surface

chemistry less prone to interaction with your analyte (e.g., a chip with a lower degree of

carboxylation or a different hydrogel matrix).[4][9] For instance, dendritic polyglycerol

(dPG)-based hydrogels can offer an alternative to dextran surfaces and may exhibit lower

NSB for certain proteins.[4]

Optimizing Experimental Parameters:

Lower Analyte Concentration: High analyte concentrations can exacerbate NSB.[2][11]

Adjust Flow Rate: Increasing the flow rate can sometimes reduce non-specific interactions

by minimizing contact time.[9]

Q3: My sensorgram shows large "bulk effects" at the beginning and end of the injection. How

can I correct for this?

Bulk effects are signal changes caused by differences in the refractive index between the

running buffer and the analyte sample, rather than by binding events.[1][9] This is a common

issue when the analyte is dissolved in a buffer that does not perfectly match the running buffer,

for example, due to the presence of solvents like DMSO.[1]

To minimize bulk effects:

Buffer Matching: Ensure the analyte sample buffer is as identical as possible to the running

buffer.[9][12] If using a solvent like DMSO to dissolve the analyte, include the same

concentration of DMSO in the running buffer.[10]

Reference Subtraction: Use a reference flow cell (without immobilized ligand) to subtract the

bulk effect and any NSB from the signal of the active flow cell.[9][11]

Data Correction: Some SPR analysis software includes tools to correct for bulk refractive

index changes.

Below is a troubleshooting workflow for high background issues:
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Troubleshooting workflow for high background in SPR.

Frequently Asked Questions (FAQs)
Q: What is a "DPG binding experiment" and are there special considerations?

A: "DPG" in the context of SPR binding experiments can refer to a few things:

Dendritic Polyglycerol (dPG) Sensor Surfaces: These are alternative hydrogel surfaces to the

more common carboxymethyl dextran (CM-dextran). They are designed to increase protein
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loading and potentially reduce NSB.[4] When using dPG surfaces, be mindful of potential

mass transport limitations, especially with large analytes, due to the dense hydrogel

structure.

2,3-Diphosphoglycerate (2,3-DPG) Binding: This refers to studying the interaction of the

small molecule 2,3-DPG, an allosteric effector of hemoglobin, with its protein target.[10][13]

For small molecule analytes like 2,3-DPG, a high background can be particularly problematic

as the specific binding signal is often low. In such cases, it is crucial to achieve a very stable

baseline and to meticulously control for NSB and bulk effects.

Differential Pulse Voltammetry (DPV) in EC-SPR: This is a specialized technique combining

electrochemistry with SPR. Troubleshooting for this advanced application would involve

addressing issues related to both the optical (SPR) and electrochemical (DPV) components

of the experiment.

Q: What are typical concentrations for buffer additives to reduce NSB?

A: The optimal concentration of additives should be determined empirically for each interacting

pair. However, here are common starting concentrations:

Additive
Typical
Concentration

Purpose Reference(s)

NaCl 150 mM - 2 M
Reduce electrostatic

NSB
[7][8][9]

Tween-20 0.005% - 0.05% (v/v)
Reduce hydrophobic

NSB
[6][7][9]

BSA 0.1% - 1% (w/v)
General blocking

agent
[6][7][10]

DMSO 1% - 5% (v/v)

For solubilizing small

molecules (must be

matched in running

buffer)

[1][10]

Q: How do I choose the right regeneration solution to avoid carryover and baseline drift?
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A: The ideal regeneration solution removes all bound analyte without damaging the

immobilized ligand.[14][15] The choice is highly dependent on the nature of the interaction.[15]

A "regeneration scouting" experiment is often necessary, where different solutions are tested

for their ability to return the signal to the baseline without diminishing the ligand's binding

capacity.[14]

Common regeneration solutions include:

Solution Type Example
Strength of
Interaction

Reference(s)

Acidic
10 mM Glycine-HCl

(pH 1.5-3.0)
Weak to Intermediate [8][12]

Basic 10-50 mM NaOH Intermediate to Strong [8]

High Salt 1-2 M NaCl or MgCl₂ Ionic Interactions [8][11]

Organic Solvent
Ethylene glycol (25-

50%)

Hydrophobic

Interactions

Q: Can the ligand immobilization density affect the background signal?

A: Yes, a very high ligand density can sometimes lead to increased NSB due to steric

hindrance or aggregation on the surface.[4] Conversely, a very low density might result in a

weak specific signal that is difficult to distinguish from the background noise.[4] It is important to

optimize the ligand immobilization level to achieve a good signal-to-noise ratio. For kinetic

analysis, a lower ligand density is generally preferred to avoid mass transport limitations.[12]

Experimental Protocols
Protocol 1: Non-Specific Binding (NSB) Assessment

This protocol helps determine the extent of NSB of your analyte to the sensor surface.

Prepare the Sensor Chip:

Activate a new sensor chip (e.g., CM5) according to the manufacturer's instructions.
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On flow cell 2, immobilize your ligand to the desired level.

On flow cell 1 (the reference channel), perform a mock immobilization by injecting the

activation and blocking solutions without any ligand.

Prepare the Analyte:

Prepare a dilution series of your analyte in running buffer, including the highest

concentration you plan to use in your binding assay.

Perform the NSB Test:

Inject the highest concentration of your analyte over both flow cell 1 and flow cell 2.

Monitor the signal in both channels. A significant response in flow cell 1 indicates NSB to

the sensor surface.

Analysis:

If the signal in flow cell 1 is more than 10% of the signal in flow cell 2, significant NSB is

present, and optimization of the running buffer or other experimental conditions is

required.

Protocol 2: Buffer Optimization for NSB Reduction

This protocol provides a systematic way to find a running buffer that minimizes NSB.

Initial Setup:

Use a sensor chip with a reference channel (mock-immobilized) and a ligand-immobilized

channel as described in Protocol 1.

Test Different Buffer Conditions:

Prepare several batches of your standard running buffer, each with a different additive. For

example:

Buffer A: Standard running buffer (control).
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Buffer B: Standard buffer + 500 mM NaCl.

Buffer C: Standard buffer + 0.05% Tween-20.

Buffer D: Standard buffer + 1 mg/mL BSA.

Buffer E: Standard buffer + 500 mM NaCl + 0.05% Tween-20.

Analyte Injections:

For each buffer condition, inject a high concentration of your analyte over both flow cells.

Ensure the system is fully equilibrated with the new buffer before each injection.

Regenerate the surface after each injection.

Evaluation:

Compare the signal in the reference channel for each buffer condition. The buffer that

results in the lowest signal on the reference channel is the most effective at reducing NSB.

The logical relationship between causes and solutions for high background is illustrated in the

diagram below.

Relationship between causes and solutions for high background.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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